Technical Monograph: 4-Methylthiophene-3-carbaldehyde (CAS 765-77-5)
Technical Monograph: 4-Methylthiophene-3-carbaldehyde (CAS 765-77-5)
The following technical guide is structured to provide an authoritative, mechanism-driven analysis of 4-Methylthiophene-3-carbaldehyde. It prioritizes synthetic rigor and regiochemical control, addressing the common pitfalls in accessing 3,4-disubstituted thiophenes.
Strategic Synthesis, Reactivity Profile, and Pharmaceutical Applications [1]
Executive Summary
4-Methylthiophene-3-carbaldehyde (CAS 765-77-5) is a critical organosulfur intermediate characterized by a "backbone" substitution pattern (positions 3 and 4) on the thiophene ring.[1] Unlike its more accessible isomer, 5-methylthiophene-2-carbaldehyde, this compound allows for the construction of fused heterocyclic systems (e.g., thieno[2,3-d]pyrimidines) without occluding the reactive
Chemical Profile and Properties[2][3][4][5][6][7][8][9][10][11][12][13]
| Property | Specification |
| CAS Number | 765-77-5 |
| IUPAC Name | 4-Methylthiophene-3-carbaldehyde |
| Molecular Formula | C₆H₆OS |
| Molecular Weight | 126.18 g/mol |
| Appearance | Pale yellow to amber liquid |
| Boiling Point | 82–84 °C at 13 mmHg |
| Density | 1.18 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, THF, Ethanol; Insoluble in water |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Strategic Synthesis: The Regioselectivity Challenge
Critical Insight: Direct electrophilic formylation (Vilsmeier-Haack) of 3-methylthiophene is unsuitable for synthesizing this isomer.[1] Electrophilic substitution on 3-alkylthiophenes preferentially occurs at the C2 or C5 positions (
To exclusively access the 3-formyl-4-methyl isomer, a Halogen-Lithium Exchange strategy is required.[1] This protocol ensures regiochemical integrity.[1][2]
Core Synthesis Protocol (Self-Validating System)
Pathway: 3,4-Dibromothiophene
Step 1: Selective Monomethylation[1]
-
Reagents: 3,4-Dibromothiophene,
-Butyllithium ( -BuLi), Methyl Iodide (MeI).[1] -
Mechanism: Lithium-halogen exchange is faster than nucleophilic addition.[1] The steric equivalence of the bromines in 3,4-dibromothiophene results in a statistical monolithiation, which is then trapped by the methyl electrophile.
Step 2: Formylation via Lithiation[1]
-
Reagents: 3-Bromo-4-methylthiophene,
-BuLi, -Dimethylformamide (DMF).[1] -
Protocol:
-
Setup: Flame-dry a 3-neck flask under Argon. Charge with 3-bromo-4-methylthiophene (1.0 eq) and anhydrous THF.[1] Cool to -78°C .[1][2]
-
Lithiation: Add
-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins.-
Checkpoint: Maintain internal temp < -70°C to prevent "scrambling" of the lithiated species to the thermodynamically more stable C2 position (the "Dance of Sulfur" phenomenon).
-
-
Formylation: Stir for 30 mins at -78°C. Add anhydrous DMF (1.5 eq) dropwise.
-
Quench: Allow to warm to 0°C. Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with Et₂O, wash with brine, dry over MgSO₄. Purify via vacuum distillation.[1]
-
Synthesis Workflow Diagram[1]
Figure 1: Regioselective synthesis pathway via Halogen-Lithium exchange, avoiding α-position contamination.[1]
Reactivity & Functionalization[1]
The aldehyde moiety at C3, flanked by a methyl group at C4, exhibits unique steric properties. The C2 and C5 positions remain open for electrophilic substitution (e.g., bromination), allowing for the creation of highly functionalized building blocks.
Key Transformations[1]
-
Knoevenagel Condensation: Reacts with malononitrile or ethyl cyanoacetate to form acrylonitrile derivatives, precursors for fused thienopyridines.
-
Oxidation: Conversion to 4-methylthiophene-3-carboxylic acid using NaClO₂ (Pinnick oxidation).
-
Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ yields secondary amines, common in CNS-active drug design.
Reaction Network Diagram[1]
Figure 2: Divergent synthesis capabilities starting from the 3-formyl core.[1]
Applications in Drug Discovery & Materials[8]
Pharmaceutical Scaffolds
The 3,4-substitution pattern is crucial for Thieno[2,3-d]pyrimidine synthesis.[1]
-
Mechanism: The aldehyde (C3) condenses with urea or thiourea derivatives, while the adjacent C2 position is cyclized (often requiring prior functionalization or oxidative closure).
-
Target: These fused systems are bioisosteres of quinazolines, widely used as Tyrosine Kinase Inhibitors (TKIs) (e.g., EGFR inhibitors) in oncology. The 4-methyl group provides a hydrophobic anchor in the ATP-binding pocket.[1]
Organic Electronics (OFETs)
In materials science, 4-methylthiophene-3-carbaldehyde serves as a monomer for Poly(3-alkylthiophenes) .[1]
-
Relevance: The "head-to-tail" regioregularity is essential for high conductivity.[1] The aldehyde group can be converted to a vinyl group for polymerization or used as a handle to attach electron-withdrawing groups, tuning the HOMO/LUMO levels of the resulting semiconductor.
Safety and Handling (SDS Summary)
| Hazard Class | GHS Category | Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| STOT-SE | Category 3 | H335: May cause respiratory irritation |
Handling Protocol:
-
Stench: Thiophene aldehydes often possess a penetrating, sulfurous odor. All manipulations must occur in a fume hood.
-
Oxidation Sensitivity: Aldehydes oxidize to acids upon air exposure.[1] Store under inert gas (Argon) and seal with parafilm.
References
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Regioselective Lithiation of 3-Bromothiophenes: Source:Journal of Organic Chemistry. "Lithium-Halogen Exchange in Bromothiophenes: Kinetic vs Thermodynamic Control." Context: Establishes the necessity of low-temperature lithiation to prevent scrambling. [1]
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Vilsmeier-Haack Limitations: Source:Organic Syntheses. "Formylation of Thiophenes." Context: Documents the preference for C2/C5 formylation in alkylthiophenes, validating the need for the lithiation route for C3 functionalization.
-
Thiophene-based Pharmaceuticals: Source:National Institutes of Health (NIH). "Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation." Context: Illustrates the biological activity of thiophene carbaldehyde derivatives as antibacterial and antitumor agents.
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Safety Data & Properties: Source:PubChem. "4-Methylthiophene-3-carbaldehyde Compound Summary." Context: Authoritative source for physical properties and GHS safety classifications.
